molecular formula C20H44NO6P B3044084 (R)-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate CAS No. 79645-39-9

(R)-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate

Cat. No.: B3044084
CAS No.: 79645-39-9
M. Wt: 425.5 g/mol
InChI Key: IQYIEYGHUQSRSF-HXUWFJFHSA-N
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Description

(R)-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate is a synthetic phospholipid analog characterized by its ether-linked hexyloxy chains (C₆H₁₃O) at the sn-2 and sn-3 positions of the glycerol backbone and a zwitterionic phosphatidylcholine-like headgroup. Unlike conventional phosphatidylcholines (PCs) that feature ester-linked fatty acids, this compound’s ether bonds enhance chemical stability against hydrolysis, making it a candidate for applications requiring prolonged shelf-life or resistance to enzymatic degradation .

Properties

IUPAC Name

[(2R)-2,3-dihexoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44NO6P/c1-6-8-10-12-15-24-18-20(25-16-13-11-9-7-2)19-27-28(22,23)26-17-14-21(3,4)5/h20H,6-19H2,1-5H3/t20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYIEYGHUQSRSF-HXUWFJFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44NO6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate typically involves multiple steps. One common method includes the reaction of 2,3-dihydroxypropyl phosphate with hexyl bromide in the presence of a base to form the bis(hexyloxy) derivative. This intermediate is then reacted with 2-(trimethylammonio)ethyl chloride to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert it into simpler phospholipid analogs.

    Substitution: Nucleophilic substitution reactions can replace the hexyl groups with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium alkoxides or amines are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of alkyl or aryl phosphates.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C₁₈H₃₉NO₄P
  • Molecular Weight: Approximately 357.49 g/mol
  • CAS Number: 79645-39-9

The compound's unique structure includes long-chain hexyl groups that enhance its interaction with lipid membranes, influencing membrane dynamics and cellular signaling pathways. Its amphiphilic characteristics allow it to integrate into lipid bilayers effectively.

Chemistry

In the realm of chemistry, (R)-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate is primarily utilized as a surfactant and emulsifying agent . Its ability to stabilize emulsions makes it valuable in the synthesis of other complex phospholipids and as a reagent in various organic reactions. The following table summarizes its chemical reactions:

Type of Reaction Description Common Reagents
OxidationForms phosphoric acid derivativesHydrogen peroxide, potassium permanganate
ReductionConverts to simpler phospholipid analogsLithium aluminum hydride
SubstitutionReplaces hexyl groups with other alkyl or aryl groupsSodium alkoxides, amines

Biology

In biological research, this compound plays a crucial role in the study of cell membranes and lipid bilayers . Its capacity to form vesicles allows researchers to investigate membrane dynamics and protein-lipid interactions. Notably, it has been shown to interact with phospholipase enzymes, which are vital for lipid metabolism. This interaction can modulate enzyme activities affecting signaling pathways associated with cellular communication.

Medicine

The medical applications of (R)-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate are particularly promising in the field of drug delivery systems . Its amphiphilic properties enable it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Case studies have demonstrated its effectiveness in formulating liposomal drug delivery systems that improve therapeutic outcomes for various conditions.

Industrial Applications

Industrially, this compound is employed in the formulation of cosmetics and personal care products . Its emulsifying properties contribute to the stabilization of creams and lotions, ensuring consistent texture and performance. The following table outlines its industrial uses:

Industry Application
CosmeticsStabilization of creams and lotions
Food IndustryPotential use as an emulsifier
PharmaceuticalDrug formulation

Case Studies

  • Drug Delivery Systems:
    • Research has shown that incorporating (R)-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate into liposomal formulations significantly enhances the delivery efficiency of anticancer drugs.
  • Membrane Dynamics:
    • A study investigating the effects of this compound on lipid bilayers revealed alterations in membrane fluidity that influence protein interactions critical for cellular signaling.
  • Cosmetic Formulations:
    • In cosmetic science, formulations containing this compound demonstrated improved stability and texture in emulsions compared to those without it.

Mechanism of Action

The mechanism of action of ®-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate involves its interaction with lipid bilayers. The hydrophobic hexyl chains embed into the lipid bilayer, while the hydrophilic phosphate group interacts with the aqueous environment. This interaction can alter the fluidity and permeability of the membrane, affecting various cellular processes. The compound may also interact with specific proteins and receptors, modulating their activity and signaling pathways.

Comparison with Similar Compounds

Research Findings and Challenges

  • DOCP’s Anti-fouling Properties : DOCP’s charge-neutral derivative (DOCPe) exhibits reduced protein adsorption, suggesting headgroup modifications significantly impact biocompatibility .
  • Ether Lipid Limitations : While ether lipids offer stability, their synthesis is often more complex and costly compared to ester-linked PCs .

Biological Activity

(R)-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate is a complex organic compound classified under phospholipids. Its unique amphiphilic structure, characterized by both hydrophilic and hydrophobic properties, makes it significant in various biological and industrial applications. This compound is primarily utilized in studies related to cell membranes, lipid bilayers, and drug delivery systems.

Chemical Structure and Properties

  • Molecular Formula: C₁₈H₃₉NO₄P
  • Molecular Weight: Approximately 357.49 g/mol
  • CAS Number: 79645-39-9

The compound's structure includes long-chain hexyl groups that enhance its interaction with lipid membranes, thereby influencing membrane dynamics and cellular signaling pathways.

The biological activity of (R)-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate is primarily attributed to its interaction with lipid bilayers. The hydrophobic hexyl chains integrate into the lipid bilayer while the hydrophilic phosphate group interacts with the aqueous environment. This dual interaction alters membrane fluidity and permeability, impacting various cellular processes.

Effects on Enzyme Activity

Research indicates that this compound significantly influences enzyme activities related to lipid metabolism. It has been shown to interact with phospholipase enzymes, which are critical for lipid metabolism. By modulating these enzymes' activity, the compound affects signaling pathways associated with membrane dynamics and cellular communication.

Drug Delivery Applications

Due to its amphiphilic nature, (R)-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate is explored for its potential in drug delivery systems. It can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This property is particularly valuable in formulating liposomal structures for targeted drug delivery .

Case Study: Membrane Interaction Studies

In a study examining the interaction of (R)-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate with model membranes, researchers found that the incorporation of this compound into lipid bilayers significantly altered the fluidity and permeability of the membranes. The findings suggest that such modifications could facilitate enhanced drug delivery mechanisms by allowing for better penetration of therapeutic agents into cells.

Toxicological Assessments

Another area of research focuses on the toxicological effects of similar phospholipid compounds. For instance, studies on organophosphorus flame retardants have shown that compounds with structural similarities can induce DNA damage and apoptosis in aquatic organisms. These findings underline the importance of evaluating the safety profile of (R)-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate in biological systems .

Data Table: Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
(R)-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphateC₁₈H₃₉NO₄P357.49 g/molAmphiphilic properties affecting membrane dynamics
2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphateC₄₀H₈₄NO₆P706.07 g/molInteraction with phospholipase enzymes
Tris(1,3-dichloro-2-propyl)phosphateC₁₂H₂₁Cl₃NO₄P380.63 g/molInduces DNA damage and apoptosis in aquatic organisms

Q & A

Q. What advanced models predict the compound’s environmental or toxicological impact?

  • Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) tools like ACD/Labs Percepta to predict biodegradability or ecotoxicity. For in vitro toxicity, test on cell lines (e.g., HepG2) using MTT assays , noting phospholipid-induced membrane disruption at high concentrations (>100 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.